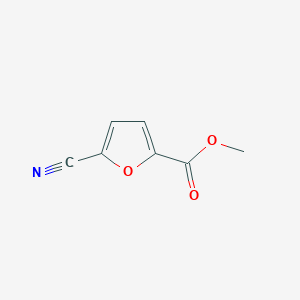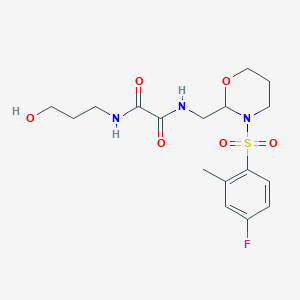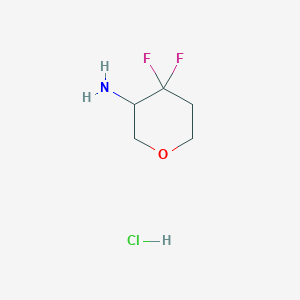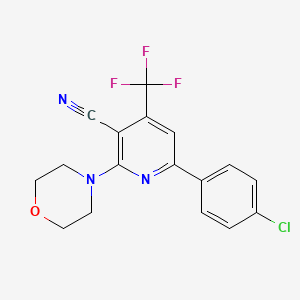![molecular formula C22H17ClN2OS B2426605 2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-00-6](/img/structure/B2426605.png)
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{2-[(4-Chlorobenzyl)sulfanyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole, or 4-CBMPD, is a synthetic organic compound that has been increasingly studied for its potential applications in scientific research. It is a heterocyclic compound containing a five-membered ring structure with two nitrogen atoms and one sulfur atom. This compound has been found to have a wide range of properties, including antioxidant, antifungal, antibacterial, and anti-inflammatory effects. It has also been studied for its potential role in the treatment of cancer.
Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives. This research highlighted the potential of these compounds in toxicity assessment, tumor inhibition, antioxidant activity, as well as analgesic and anti-inflammatory actions. Compounds related to 1,3,4-oxadiazole showed moderate inhibitory effects in all assays, demonstrating their promise in various therapeutic areas (Faheem, 2018).
Synthesis and Pharmacological Evaluation
Another study by Siddiqui et al. (2014) explored the synthesis and pharmacological evaluation of N-substituted 1,3,4-oxadiazole derivatives. These compounds displayed potential as antibacterial agents against both gram-negative and gram-positive bacteria. The research also found that these compounds have moderate inhibitory potential against the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Antioxidant and Antibacterial Studies
Karanth et al. (2019) conducted studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which are structurally related to the compound . The research included the synthesis, characterization, and biological evaluation of these compounds, demonstrating their potent antioxidant and good antibacterial activities (Karanth et al., 2019).
Antimicrobial and Hemolytic Agents
Rehman et al. (2016) synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides. These compounds were screened for antimicrobial and hemolytic activity, revealing their potential in combating microbial infections with variable effectiveness and low toxicity (Rehman et al., 2016).
Design and Biological Evaluation of Novel Compounds
Fathima et al. (2021) reported on the design, synthesis, and biological evaluation of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds. These compounds showcased a wide range of antimicrobial and antioxidant activities, indicating their potential in medical applications (Fathima et al., 2021).
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-6-10-17(11-7-15)21-24-25-22(26-21)19-4-2-3-5-20(19)27-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJINCDHMVPNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3SCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2426524.png)




![2-Methyl-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2426532.png)
![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2426538.png)
![N-(1-cyanocyclopentyl)-2-[(3,4-difluorophenyl)(methyl)amino]acetamide](/img/structure/B2426540.png)
![2-[{4-[(3,5-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}(ethyl)amino]ethanol](/img/structure/B2426541.png)
![N-[(5-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine dihydrochloride](/img/no-structure.png)
